A Comprehensive Technical Guide to (R)-3-Amino-1-phenyl-propan-1-ol: Synthesis, Properties, and Pharmaceutical Applications
A Comprehensive Technical Guide to (R)-3-Amino-1-phenyl-propan-1-ol: Synthesis, Properties, and Pharmaceutical Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the chiral amino alcohol, (R)-3-Amino-1-phenyl-propan-1-ol. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's significance, synthesis, and application, grounded in scientific principles and practical insights.
Introduction: The Strategic Importance of a Chiral Building Block
(R)-3-Amino-1-phenyl-propan-1-ol, identified by the CAS Number 138750-31-9 , is a pivotal chiral intermediate in the landscape of modern pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a hydroxyl group and an amino group at specific stereocenters relative to a phenyl ring, makes it an invaluable precursor for a range of biologically active molecules. The precise spatial arrangement of these functional groups is paramount, as it directly dictates the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).
This amino alcohol serves as a core structural motif in several key drugs, including the selective norepinephrine reuptake inhibitor (SNRI) (R)-Atomoxetine , used for the treatment of ADHD, and is a crucial intermediate for antidepressants like (S)-Fluoxetine .[3] The enantiomeric purity of (R)-3-Amino-1-phenyl-propan-1-ol is therefore not merely a quality parameter but a critical determinant of therapeutic efficacy and patient safety. This guide will delve into the methodologies for obtaining this compound in high enantiomeric excess, its key properties, and its application in the synthesis of complex drug molecules.
Physicochemical and Structural Characteristics
The fundamental properties of (R)-3-Amino-1-phenyl-propan-1-ol are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 138750-31-9 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | White Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| SMILES | OCCN | [1] |
| InChI Key | PHIYHIOQVWTXII-SECBINFHSA-N |
Synthesis of Enantiomerically Pure (R)-3-Amino-1-phenyl-propan-1-ol
The synthesis of a single enantiomer of a chiral molecule is a cornerstone of pharmaceutical chemistry. For (R)-3-Amino-1-phenyl-propan-1-ol, the primary strategies involve the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture. The choice of method is often a balance between efficiency (yield and enantiomeric excess), cost, and scalability.
Asymmetric Reduction of 3-Amino-1-phenyl-propan-1-one
The most elegant and atom-economical approach is the direct asymmetric hydrogenation of the corresponding prochiral aminoketone, 3-amino-1-phenyl-propan-1-one. This method's success hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two faces of the ketone, leading to the preferential formation of the (R)-alcohol.
Causality of Experimental Choices: The use of transition metal catalysts, particularly Rhodium and Ruthenium, complexed with chiral phosphine ligands, is prevalent.[4][5] These ligands create a chiral environment around the metal center, which coordinates to the ketone. The steric and electronic properties of the ligand dictate the facial selectivity of hydride delivery from the reducing agent (typically H₂) to the carbonyl group. Catalysts like Rh-DuanPhos have demonstrated high efficiency and enantioselectivity (93-99% ee) for the reduction of β-secondary-amino ketones.[4][5] The choice of solvent (e.g., methanol) is critical for substrate and catalyst solubility and can influence the reaction's stereochemical outcome.
Caption: Asymmetric reduction of a prochiral aminoketone.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a generalized procedure based on established methodologies for the asymmetric reduction of β-amino ketones.[5]
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Catalyst Preparation: In a glovebox, a high-pressure reactor is charged with 3-(methylamino)-1-phenyl-propan-1-one hydrochloride and a catalytic amount of a chiral rhodium catalyst (e.g., [Rh(COD)(DuanPhos)]BF₄) in degassed methanol.
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Reaction Setup: The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
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Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 5-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50°C).
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Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
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Work-up: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the enantiomerically enriched (R)-3-Amino-1-phenyl-propan-1-ol. The enantiomeric excess is determined by chiral HPLC.
Chiral Resolution of Racemic 3-Amino-1-phenyl-propan-1-ol
An alternative, classical approach is the resolution of a racemic mixture of 3-amino-1-phenyl-propan-1-ol. This method relies on the formation of diastereomeric salts with a chiral resolving agent.
Causality of Experimental Choices: The basic amino group of the substrate allows for salt formation with a chiral acid, such as (S)-(+)-mandelic acid.[5] The resulting diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent system. This difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. The choice of solvent (e.g., a mixture of a ketone and an ether) is crucial for achieving efficient separation.[5] After separation, the desired enantiomer is liberated from the salt by treatment with a base. While effective, this method's maximum theoretical yield for the desired enantiomer is 50%.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Application in Pharmaceutical Synthesis: The Case of (R)-Atomoxetine
(R)-3-Amino-1-phenyl-propan-1-ol is a key precursor in the synthesis of (R)-Atomoxetine. The synthesis involves a nucleophilic aromatic substitution reaction where the alkoxide of the N-methylated derivative of (R)-3-Amino-1-phenyl-propan-1-ol displaces a fluorine atom from an activated aromatic ring.
The N-methylated precursor, (R)-N-methyl-3-phenyl-3-hydroxypropylamine, is first prepared. This can be achieved through various methods, including the asymmetric reduction of the corresponding N-methyl aminoketone.[5]
The subsequent step is a Williamson ether synthesis. The hydroxyl group of the chiral amino alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks 2-fluorotoluene, displacing the fluoride ion to form the desired ether linkage.
Caption: Synthesis of (R)-Atomoxetine.
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of (R)-3-Amino-1-phenyl-propan-1-ol is critical. The primary analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).
Self-Validating System: A robust analytical method is self-validating. This means the method must be able to baseline-separate the two enantiomers, allowing for accurate quantification of each.
Methodology:
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Chiral Stationary Phase (CSP): The separation is achieved using an HPLC column with a chiral stationary phase. These phases are designed to have different affinities for the two enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino alcohols.
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Mobile Phase: The mobile phase composition is optimized to achieve the best resolution. It often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, sometimes with additives to improve peak shape.
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Detection: A UV detector is typically used, as the phenyl group provides a strong chromophore.
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Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
(R)-3-Amino-1-phenyl-propan-1-ol is more than just a chemical compound; it is an enabling tool for the development of stereochemically defined drugs. A thorough understanding of its synthesis, from the mechanistic underpinnings of asymmetric catalysis to the practical considerations of chiral resolution, is essential for any researcher in the field. The ability to produce this intermediate with high enantiomeric purity and to verify that purity with robust analytical methods are key to ensuring the quality and efficacy of the final pharmaceutical products. This guide has aimed to provide a comprehensive and technically sound overview to support these endeavors.
References
-
Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. (2022-05-19). PMC. Retrieved from [Link]
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
Sources
- 1. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 4. Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
